molecular formula C10H26O3Si2 B14340891 Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- CAS No. 105463-86-3

Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-

Cat. No.: B14340891
CAS No.: 105463-86-3
M. Wt: 250.48 g/mol
InChI Key: NECOMNPAJVUQPI-UHFFFAOYSA-N
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Description

Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- is a chemical compound with the molecular formula C10H26O3Si2. It is characterized by the presence of a hydroxyl group, a primary alcohol, and an ether group (aliphatic). This compound is known for its unique structure, which includes a pentamethyldisiloxanyl group attached to a propoxyethanol backbone .

Preparation Methods

The synthesis of ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- typically involves the reaction of 3-(pentamethyldisiloxanyl)propyl bromide with ethanol in the presence of a base. The reaction conditions often include the use of an aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

    Esterification: The compound can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.

Scientific Research Applications

Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- involves its interaction with molecular targets through its hydroxyl and ether groups. These functional groups allow the compound to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and behavior in various chemical and biological systems .

Comparison with Similar Compounds

Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- can be compared to other similar compounds such as:

Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]- stands out due to its unique combination of functional groups and silicon-containing moiety, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

105463-86-3

Molecular Formula

C10H26O3Si2

Molecular Weight

250.48 g/mol

IUPAC Name

2-[3-[dimethyl(trimethylsilyloxy)silyl]propoxy]ethanol

InChI

InChI=1S/C10H26O3Si2/c1-14(2,3)13-15(4,5)10-6-8-12-9-7-11/h11H,6-10H2,1-5H3

InChI Key

NECOMNPAJVUQPI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)CCCOCCO

Origin of Product

United States

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